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molecular formula C11H6F3NO3 B8691841 4-Oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 56881-20-0

4-Oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B8691841
M. Wt: 257.16 g/mol
InChI Key: WAEYWIDTDWJDJA-UHFFFAOYSA-N
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Patent
US08884018B2

Procedure details

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate (6C) (58 g, 0.2 mol, crude reaction slurry containing Pd/C) was suspended in NaOH (814 mL of 5 M, 4.1 mol) in a 1 L flask with a reflux condenser and heated at 80° C. for 18 h, followed by further heating at 100° C. for 5 h. The reaction was filtered warm through packed Celite to remove Pd/C and the Celite was rinsed with 1 N NaOH. The filtrate was acidified to about pH 1 to obtain a thick, white precipitate. The precipitate was filtered then rinsed with water and cold acetonitrile. The solid was then dried under vacuum to provide 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (2) as a white solid. 1H NMR (400.0 MHz, DMSO-d6) δ 15.26 (s, 1H), 13.66 (s, 1H), 8.98 (s, 1H), 8.13 (dd, J=1.6, 7.8 Hz, 1H), 8.06-7.99 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
814 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[C:12]([F:15])([F:14])[F:13])[NH:5][CH:4]=[C:3]1[C:16]([O:18]CC)=[O:17].[OH-].[Na+]>[Pd]>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[C:12]([F:15])([F:13])[F:14])[NH:5][CH:4]=[C:3]1[C:16]([OH:18])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(=CNC2=CC=CC(=C12)C(F)(F)F)C(=O)OCC
Step Two
Name
Quantity
814 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by further heating at 100° C. for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
TEMPERATURE
Type
TEMPERATURE
Details
warm
CUSTOM
Type
CUSTOM
Details
to remove Pd/C
WASH
Type
WASH
Details
the Celite was rinsed with 1 N NaOH
CUSTOM
Type
CUSTOM
Details
to obtain a thick, white precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
then rinsed with water and cold acetonitrile
CUSTOM
Type
CUSTOM
Details
The solid was then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CNC2=CC=CC(=C12)C(F)(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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